Metampicillin sodium Metampicillin sodium Metampicillin sodium is an organic sodium salt. It contains a metampicillin(1-).
Brand Name: Vulcanchem
CAS No.: 6489-61-8
VCID: VC1956875
InChI: InChI=1S/C17H19N3O4S.Na/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9;/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24);/q;+1/p-1/t10-,11-,12+,15-;/m1./s1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]
Molecular Formula: C17H18N3NaO4S
Molecular Weight: 383.4 g/mol

Metampicillin sodium

CAS No.: 6489-61-8

Cat. No.: VC1956875

Molecular Formula: C17H18N3NaO4S

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Metampicillin sodium - 6489-61-8

Specification

CAS No. 6489-61-8
Molecular Formula C17H18N3NaO4S
Molecular Weight 383.4 g/mol
IUPAC Name sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C17H19N3O4S.Na/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9;/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24);/q;+1/p-1/t10-,11-,12+,15-;/m1./s1
Standard InChI Key CRTBAVDGJWEWNJ-GKANRWTBSA-M
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]

Introduction

Chemical Identity and Basic Information

Metampicillin sodium is the sodium salt of metampicillin, a semisynthetic penicillin antibiotic created through the reaction of ampicillin with formaldehyde. It is recognized by the World Health Organization as a medication approved for human use and is also employed in veterinary medicine according to the European Medicines Agency . The compound is known by various trade names including Magnipen, Metampen, and Serfabiotic .

Chemical Nomenclature and Identifiers

The chemical identity of metampicillin sodium is represented by multiple standardized identifiers as shown in Table 1.

ParameterInformation
IUPAC NameSodium (S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
CAS Number6489-61-8
Molecular FormulaC17H18N3NaO4S
Molecular Weight383.397
European Community Number686-200-4
InChIKeyCRTBAVDGJWEWNJ-GKANRWTBSA-M
ATC CodeJ01CA14

Table 1: Chemical identifiers for metampicillin sodium

Structural Characteristics and Properties

Structural Features

For decades, the exact structure of metampicillin was subject to debate, with multiple structural proposals including imine, hemiaminal, and other configurations. Recent NMR studies have definitively revealed that metampicillin contains a formaldehyde-derived cyclic aminal structure .

The molecule retains the core ampicillin-derived scaffold, with the formaldehyde modification occurring at the amino group of ampicillin. This results in a cyclic aminal structure that contributes to the compound's unique pharmacological properties, including its stability profile and biliary concentration characteristics .

Physical and Chemical Properties

Metampicillin sodium exhibits specific physical and chemical properties that influence its pharmaceutical applications and stability profile.

PropertyCharacteristic
Physical AppearanceWhite to off-white solid
SolubilitySoluble in water, poorly soluble in organic solvents
StereochemistryABSOLUTE with 4 defined stereocenters
Optical ActivityUnspecified
ChargeNeutral (parent compound)
Collision Cross Section183.77 Ų [M+Na]+

Table 2: Physical and chemical properties of metampicillin sodium

Synthesis and Stability

Synthesis Method

Metampicillin is synthesized through the reaction of ampicillin with formaldehyde. The standard preparation method involves:

  • Dissolving ampicillin sodium salt in water

  • Addition of excess formaldehyde (typically 10-fold excess)

  • Reaction at room temperature for approximately 2 hours

  • Purification through reversed-phase HPLC

  • Lyophilization to obtain the solid product

The reaction occurs specifically at the primary amino group of ampicillin, resulting in the formation of a cyclic aminal structure. Under conditions of excess formaldehyde, NMR time-course experiments have shown the formation of an additional product with an exocyclic hemiaminal group .

Stability Profile

Metampicillin demonstrates interesting stability characteristics that are essential to its therapeutic applications:

  • It hydrolyzes in aqueous solution with the formation of ampicillin

  • Hydrolysis is rapid under acidic conditions, making it function as a prodrug in the stomach

  • The compound shows greater stability in serum compared to aqueous acidic conditions

  • The cyclic aminal methylene exhibits significant stability compared to the exocyclic hemiaminal group that forms in excess formaldehyde conditions

Research has shown that the exocyclic hemiaminal group can be readily removed by reaction with formaldehyde scavengers such as 1,3-cyclohexanedione, while the cyclic aminal methylene remains more stable .

Pharmacological Properties

Mechanism of Action

As a penicillin derivative, metampicillin functions as a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins involved in peptidoglycan cross-linking. This leads to bacterial cell lysis and death .

Therapeutic Applications

Human Medicine

Metampicillin sodium has been approved for use in human medicine by the World Health Organization. Its clinical applications include:

  • Biliary Infections: Due to its high concentration in bile, metampicillin demonstrates superior efficacy in treating biliary infections compared to ampicillin .

  • General Bacterial Infections: For most other infections, the clinical efficacy of metampicillin is comparable to that of ampicillin. It is effective against a broad spectrum of gram-positive and gram-negative bacteria .

The compound is typically administered either orally as a prodrug that releases ampicillin or parenterally when targeting biliary infections specifically.

Veterinary Medicine

Metampicillin is also used in veterinary medicine as recognized by the European Medicines Agency. Its applications parallel those in human medicine, focusing on:

  • Treatment of bacterial infections in various animal species

  • Management of biliary infections in veterinary patients

  • General antibiotic therapy for susceptible organisms

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